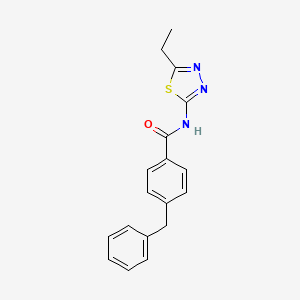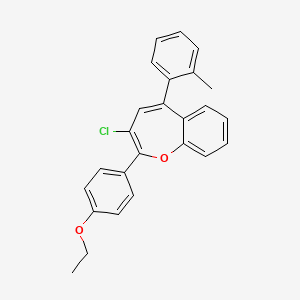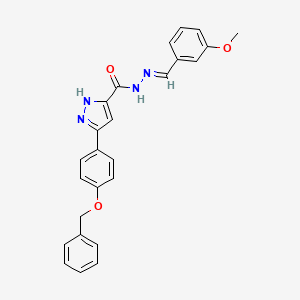![molecular formula C20H22N4O2S B11684286 2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11684286.png)
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-1,3-benzodiazole-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with the aid of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.
Aplicaciones Científicas De Investigación
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is unique due to its combination of a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H22N4O2S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-4-24-18-8-6-5-7-17(18)21-20(24)27-13-19(25)23-22-14(2)15-9-11-16(26-3)12-10-15/h5-12H,4,13H2,1-3H3,(H,23,25)/b22-14- |
Clave InChI |
FWLBNUAQPVUFFL-HMAPJEAMSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)OC |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B11684207.png)
![(5E)-1-(4-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684211.png)


![2-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684233.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11684239.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11684246.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11684250.png)

![2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole](/img/structure/B11684265.png)

![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11684279.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11684281.png)

